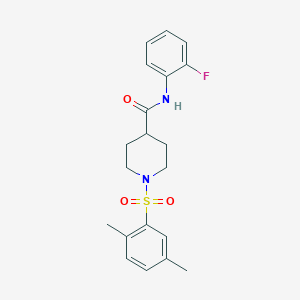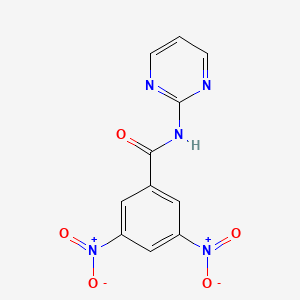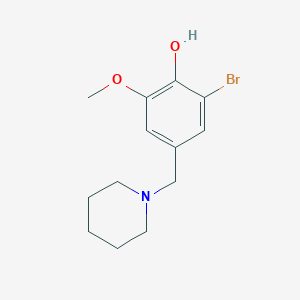acetic acid](/img/structure/B4994521.png)
[(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a compound that belongs to the class of chromene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with phenylacetic acid. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with 7-hydroxy-4-methylcoumarin . The reaction conditions usually include mild temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Oxidation and Reduction: Potential transformations involving the chromene moiety.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and alcohols in the presence of acid catalysts.
Hydrolysis: Requires aqueous acidic or basic conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid would yield 7-hydroxy-4-methylcoumarin and phenylacetic acid.
科学研究应用
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
作用机制
The mechanism of action of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets. The chromene moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other chromene derivatives such as:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid.
4-methylumbelliferyl acetate: Another chromene derivative with similar structural features.
The uniqueness of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific combination of the chromene and phenylacetic acid moieties, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-9-16(19)23-15-10-13(7-8-14(11)15)22-17(18(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCEIXRRSASID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4994459.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4994466.png)
![(5E)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4994485.png)



![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)
![4-[benzenesulfonyl(methyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4994510.png)
![2-(4-{[(5E)-1-(3-Bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)


